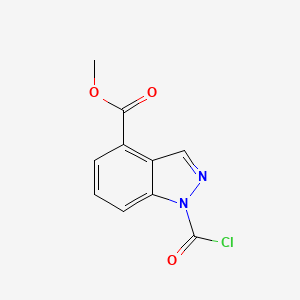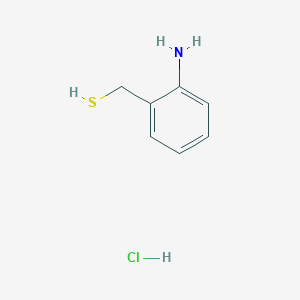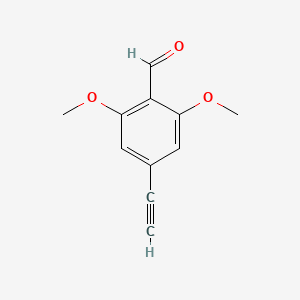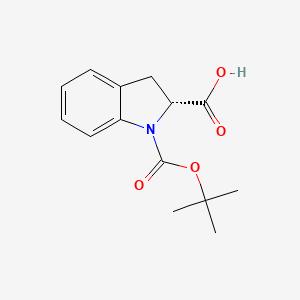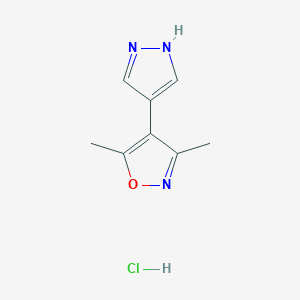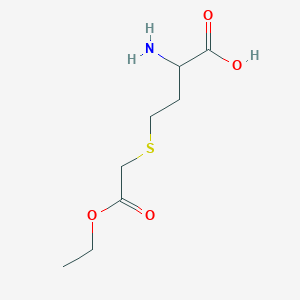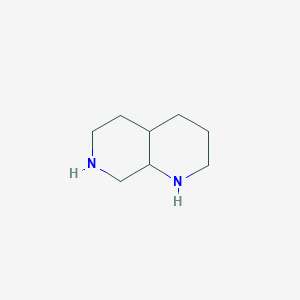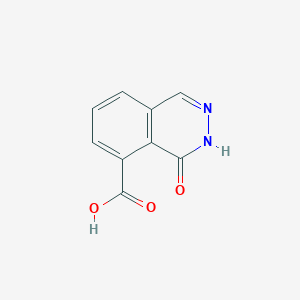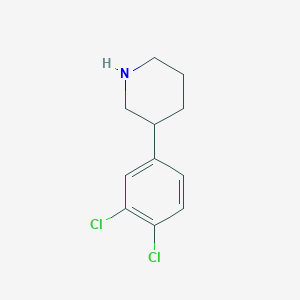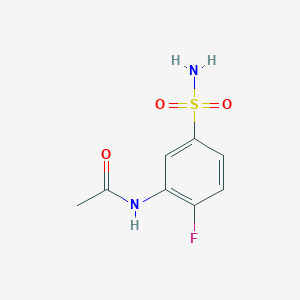
N-(2-fluoro-5-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H9FN2O3S It is known for its unique structural properties, which include a fluorine atom and a sulfonamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluoro-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(2-fluoro-5-sulfamoylphenyl)acetic acid.
Reduction: Formation of N-(2-fluoro-5-aminophenyl)acetamide.
Substitution: Formation of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparación Con Compuestos Similares
N-(2-fluoro-5-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-chloro-5-sulfamoylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromo-5-sulfamoylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-methyl-5-sulfamoylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C8H9FN2O3S |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
N-(2-fluoro-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O3S/c1-5(12)11-8-4-6(15(10,13)14)2-3-7(8)9/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
Clave InChI |
YGWHZNOWWDCFBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


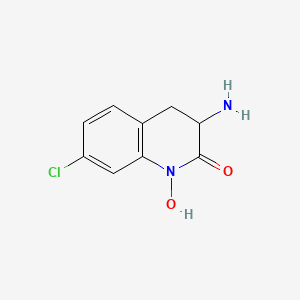
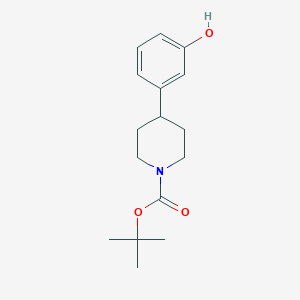
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
